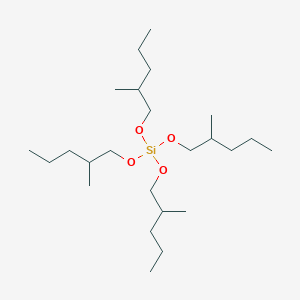
2-メルカプトピリジン-4-カルボン酸
概要
説明
2-Mercaptopyridine-4-carboxylic acid is an organosulfur compound with the molecular formula C6H5NOS. This compound is a derivative of pyridine and contains both a mercapto (thiol) group and a carboxylic acid group. It is known for its yellow crystalline appearance and is used in various chemical and industrial applications.
科学的研究の応用
2-Mercaptopyridine-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
Target of Action
2-Mercaptopyridine-4-carboxylic acid primarily targets metal complexes . It acts as a ligand, binding to these complexes and influencing their behavior .
Mode of Action
The compound interacts with its targets through the formation of chelates , which are cyclic structures that stabilize the metal complex . This interaction can lead to changes in the properties of the metal complex, such as its reactivity or stability .
Biochemical Pathways
It’s known that the compound can serve as aprotecting group for amines and imides . It also forms a selective reducing agent, which could influence various biochemical reactions .
Pharmacokinetics
Its solubility in water (50 g/l) suggests that it could be readily absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of 2-Mercaptopyridine-4-carboxylic acid’s action depend on the specific metal complex it targets. For instance, when used as a ligand in metal complexes, it can influence the complex’s reactivity, potentially leading to various chemical reactions .
Action Environment
The action, efficacy, and stability of 2-Mercaptopyridine-4-carboxylic acid can be influenced by various environmental factors. For example, the compound’s tautomeric form can depend on factors like temperature, concentration, and solvent . The thione form is favored at lower temperatures, lower concentrations, and in less polar solvents . Additionally, the compound is favored in dilute solutions and in solvents capable of hydrogen bonding .
生化学分析
Biochemical Properties
It is known that 2-Mercaptopyridine, a related compound, can serve as a ligand in metal complexes . This suggests that 2-Mercaptopyridine-4-carboxylic acid may also interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that 2-Mercaptopyridine can oxidize to 2,2′-dipyridyl disulfide . This suggests that 2-Mercaptopyridine-4-carboxylic acid may also undergo similar reactions, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
2-Mercaptopyridine-4-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia. This reaction produces 2-mercaptopyridine, which can then be further modified to obtain 2-mercaptopyridine-4-carboxylic acid .
Another method involves the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst .
Industrial Production Methods
Industrial production of 2-mercaptopyridine-4-carboxylic acid typically involves the use of anhydrous sodium bisulfide and an organic solvent in a conical reactor. The reaction is carried out by heating the mixture to a certain temperature and adding 2-chloropyridine in batches. After the reaction is complete, the solvent is removed by distillation, and the product is extracted and purified .
化学反応の分析
Types of Reactions
2-Mercaptopyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form 2,2’-dipyridyl disulfide.
Reduction: Hydride reduction of 2,2’-dipyridyl disulfide can regenerate 2-mercaptopyridine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Major Products
The major products formed from these reactions include 2,2’-dipyridyl disulfide and various substituted derivatives of 2-mercaptopyridine-4-carboxylic acid.
類似化合物との比較
2-Mercaptopyridine-4-carboxylic acid can be compared with other similar compounds such as:
2-Mercaptopyridine: Lacks the carboxylic acid group but shares similar thiol reactivity.
2-Hydroxypyridine: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties.
4-Mercaptopyridine: Similar structure but with the thiol group at a different position, affecting its reactivity and applications.
These comparisons highlight the unique combination of functional groups in 2-mercaptopyridine-4-carboxylic acid, which contribute to its distinct chemical behavior and applications.
特性
IUPAC Name |
2-sulfanylidene-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-5(10)3-4/h1-3H,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNJIHLSVXRMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356079 | |
| Record name | 2-sulfanylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18616-05-2 | |
| Record name | 2-sulfanylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Mercaptopyridine-4-carboxylic acid interact with Methylmercury(II), and what is the stability of the resulting complex?
A1: 2-Mercaptopyridine-4-carboxylic acid (H2L) acts as a bidentate ligand, coordinating with Methylmercury(II) through both the sulfur atom of the mercapto group and the nitrogen atom of the pyridine ring. This interaction forms a stable complex, [MeHgL]−. The stability constant (log β1) for this complex formation is in the range of 14.14–14.96 at 20°C and an ionic strength of 0.1 mol dm−3 []. This high stability constant suggests a strong affinity between 2-Mercaptopyridine-4-carboxylic acid and Methylmercury(II).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate](/img/structure/B94790.png)




![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)

![2-(p-nitrophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid](/img/structure/B94805.png)


